N-cycloheptyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide
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Overview
Description
N-cycloheptyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide: is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and material sciences due to their unique structural properties. This compound, in particular, features a benzamide core substituted with a cycloheptyl group and a 5-methyl-1H-tetrazol-1-yl moiety, making it a subject of interest for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a [2+3] cycloaddition reaction between an organic nitrile and sodium azide.
Substitution Reactions: The benzamide core can be synthesized by reacting 4-bromo-benzoyl chloride with cycloheptylamine under basic conditions to form N-cycloheptyl-4-bromobenzamide.
Coupling Reaction: Finally, the tetrazole moiety is introduced by coupling the synthesized tetrazole with N-cycloheptyl-4-bromobenzamide using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of tetrazole derivatives often involves the use of microwave-assisted synthesis to enhance reaction rates and yields. This method allows for the efficient conversion of nitriles to tetrazoles in the presence of sodium azide and a suitable catalyst .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Tetrazole derivatives can undergo oxidation reactions, often leading to the formation of nitro compounds.
Reduction: Reduction of tetrazoles can yield amines or other reduced forms.
Substitution: Tetrazoles can participate in nucleophilic substitution reactions, where the tetrazole ring acts as a leaving group.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, zinc salts, and other transition metals.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines .
Scientific Research Applications
N-cycloheptyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: Tetrazole derivatives are explored for their potential as antihypertensive, anti-inflammatory, and anticancer agents.
Agriculture: Used as plant growth regulators and fungicides.
Material Sciences: Employed in the development of high-energy materials and propellants.
Mechanism of Action
The mechanism of action of N-cycloheptyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors involved in various biological pathways. This binding can inhibit or activate these targets, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-N-ethyl-4-(5-methyl-1H-tetrazol-1-yl)butanamide
- 5-(1-aryl-3-methyl-1H-pyrazol-4-yl)-1H-tetrazole
Uniqueness
N-cycloheptyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for biological targets. This makes it a valuable compound for studying structure-activity relationships in medicinal chemistry .
Properties
Molecular Formula |
C16H21N5O |
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Molecular Weight |
299.37 g/mol |
IUPAC Name |
N-cycloheptyl-4-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C16H21N5O/c1-12-18-19-20-21(12)15-10-8-13(9-11-15)16(22)17-14-6-4-2-3-5-7-14/h8-11,14H,2-7H2,1H3,(H,17,22) |
InChI Key |
SPIGJKZRIXDFLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=C(C=C2)C(=O)NC3CCCCCC3 |
Origin of Product |
United States |
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